molecular formula C20H16ClN3O2 B4938184 2-(4-chlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide

2-(4-chlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide

Cat. No.: B4938184
M. Wt: 365.8 g/mol
InChI Key: ORFGSDMOGNFMTP-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a chlorophenoxy group and a phenyldiazenyl group, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-chlorophenoxyacetic acid.

    Coupling with Phenyldiazenyl Compound: The 4-chlorophenoxyacetic acid is then reacted with 4-[(E)-phenyldiazenyl]aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide
  • 2,4-dichlorophenoxyacetic acid
  • 4-chloro-2-methylphenoxyacetic acid

Uniqueness

2-(4-chlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenoxy group and a phenyldiazenyl group makes it particularly versatile for various applications in research and industry.

Biological Activity

2-(4-chlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chlorophenoxy group : Enhances lipophilicity, aiding in membrane penetration.
  • Phenyldiazenyl moiety : Potentially contributes to its biological activity through interactions with cellular targets.
  • Acetamide functional group : May play a role in biological interactions.

The molecular formula is C16H15ClN2OC_{16}H_{15}ClN_{2}O, with a molecular weight of approximately 300.76 g/mol.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study screening various N-substituted phenyl-2-chloroacetamides found that those with halogenated phenyl rings displayed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity Comparison

CompoundActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
This compoundModerateLowModerate
N-(4-chlorophenyl) chloroacetamideHighModerateLow
N-(3-bromophenyl) chloroacetamideHighLowModerate

Anticancer Potential

In addition to antimicrobial properties, there is emerging evidence suggesting that this compound may exhibit anticancer activity. The presence of the phenyldiazenyl group is hypothesized to interfere with cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis. Preliminary studies have shown that related compounds can induce cytotoxic effects in various cancer cell lines, warranting further investigation into the specific mechanisms at play.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Interference with DNA Synthesis : The diazenyl moiety may interact with DNA, inhibiting replication and transcription processes.
  • Modulation of Enzymatic Activity : Potential inhibition of key enzymes involved in metabolic pathways in both microbial and cancer cells.

Study on Antimicrobial Efficacy

A study conducted on a series of chloroacetamides demonstrated their efficacy against various pathogens, highlighting the importance of substituent positioning on the phenyl ring for enhanced activity . The findings suggest that modifications to the chemical structure can significantly impact the biological outcomes.

Investigation into Anticancer Properties

Another research effort focused on the anticancer potential of related compounds, revealing that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is critical for developing effective therapeutic agents with minimal side effects.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-phenyldiazenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c21-15-6-12-19(13-7-15)26-14-20(25)22-16-8-10-18(11-9-16)24-23-17-4-2-1-3-5-17/h1-13H,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFGSDMOGNFMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401039759
Record name Acetamide, 2-(4-chlorophenoxy)-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401039759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349618-48-0
Record name Acetamide, 2-(4-chlorophenoxy)-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401039759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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